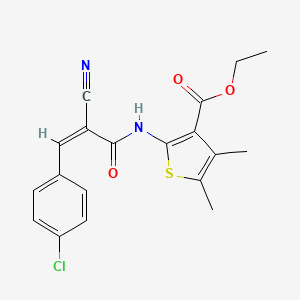

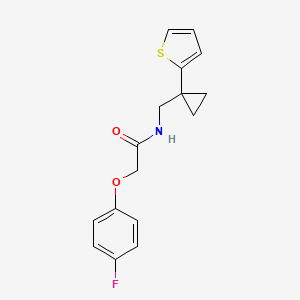

2,6-diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The amino groups might participate in reactions with acids or electrophiles. The nitrile groups could be hydrolyzed to form carboxylic acids or amides. The thiopyran ring might undergo reactions typical of aromatic compounds .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Catalytic Synthesis : The compound is used in the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives, employing a one-pot, four-component procedure. A magnetic NH2.MIL-101(Fe)/ED catalyst, a basic metal-organic framework, is used in this process. This method allows for efficient and retrievable catalysis, highlighting its importance in organic synthesis (Moghaddam et al., 2022).

Recyclization Reactions : 2,6-Diamino-4-(4-isopropylphenyl)-4H-thiopyran-3,5-dicarbonitrile undergoes various recyclization reactions. For instance, when reacted with 1-morpholino-1-cyclopentene, it forms 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-[1]pyrindine-3-carbonitriles. These reactions are crucial in synthesizing various heterocyclic compounds, demonstrating the compound's versatility in organic chemistry (Dyachenko & Dyachenko, 2007).

Use in Heterocyclic Synthesis : The compound is integral in the synthesis of heterocyclic compounds. For example, its reaction with arylmethylenemalononitrile and cyanothioacetamide leads to the formation of various 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles. This process underscores its role in creating structurally diverse and potentially biologically active heterocycles (Elgemeie et al., 1986).

X-ray Crystallography : The compound's structure has been determined using X-ray crystallography, essential for understanding its chemical behavior and interactions. Such structural analysis is vital for its application in various synthesis processes and potential drug design (Dyachenko & Dyachenko, 2008).

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its potential applications. If it has bioactive properties, it could be studied further for potential medicinal uses. Alternatively, if it has unique physical or chemical properties, it could be studied for potential industrial applications .

Propiedades

IUPAC Name |

2,6-diamino-4-(4-propan-2-ylphenyl)-4H-thiopyran-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-9(2)10-3-5-11(6-4-10)14-12(7-17)15(19)21-16(20)13(14)8-18/h3-6,9,14H,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCAVIWIRQSBCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B2406811.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2406813.png)

![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)

![[2-Chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]triisopropylsilane](/img/structure/B2406822.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)